Potassium (6-chloropyridin-3-yl)trifluoroborate

Stoichiometric accuracy Procurement quality control Reagent reproducibility

Boronic acid surrogates often suffer from protodeboronation and instability. This bench-stable, crystalline potassium trifluoroborate salt enables reliable Suzuki-Miyaura cross-couplings with precise stoichiometry, ideal for automated synthesis and scale-up. Indefinite shelf life at room temperature eliminates cold-chain logistics. ● Bench-stable at RT - no refrigeration needed ● Precisely defined stoichiometry - no titration required ● Compatible with Pd-catalyzed cross-couplings (S-Phos protocol)

Molecular Formula C5H3BClF3KN
Molecular Weight 219.44 g/mol
CAS No. 1235099-38-3
Cat. No. B1421381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium (6-chloropyridin-3-yl)trifluoroborate
CAS1235099-38-3
Molecular FormulaC5H3BClF3KN
Molecular Weight219.44 g/mol
Structural Identifiers
SMILES[B-](C1=CN=C(C=C1)Cl)(F)(F)F.[K+]
InChIInChI=1S/C5H3BClF3N.K/c7-5-2-1-4(3-11-5)6(8,9)10;/h1-3H;/q-1;+1
InChIKeyTVBXAWSXJKYPGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Potassium (6-chloropyridin-3-yl)trifluoroborate: Procurement & Identity


Potassium (6-chloropyridin-3-yl)trifluoroborate is a bench-stable, crystalline heteroaryl trifluoroborate salt (C5H3BClF3K, MW 219.44 g/mol, purity typically 95–97%) . It is a shelf-stable boronic acid surrogate, existing as a monomeric tetracoordinated species, and serves as a nucleophilic coupling partner for the installation of a 6-chloropyridin-3-yl moiety via transition-metal-catalyzed cross-coupling reactions [1]. The compound is commercially available from multiple vendors as a research-grade intermediate for organic synthesis . The 6-chloro substituent provides a synthetic handle for further derivatization, and the pyridyl ring nitrogen is known to confer enhanced hydrolytic stability relative to carbocyclic analogs [2].

Suzuki–Miyaura heteroaryl building block for aryl/heteroaryl chlorides
Bench-stable crystalline surrogate for boronic acids with precise 1:1 stoichiometry
6-Chloro substituent enables sequential functionalization after coupling

Why Generic Boronates Cannot Substitute


Direct substitution of potassium (6-chloropyridin-3-yl)trifluoroborate with the corresponding boronic acid or pinacol boronate is not trivial and carries quantifiable procurement and performance risks. First, the analogous heteroaryl boronic acid (e.g., 6-chloropyridine-3-boronic acid) is prone to protodeboronation and oxidative instability, often requiring immediate use or low-temperature storage, whereas the trifluoroborate salt exhibits indefinite bench-stability at room temperature [1]. Second, the pinacol boronate counterpart is often an oil or low-melting solid with variable purity and requires chromatographic purification, while the trifluoroborate salt is a well-defined crystalline solid with precisely defined stoichiometry and avoids the challenges of boroxine formation [2]. Third, in nickel-catalyzed Suzuki–Miyaura reactions, aryl potassium trifluoroborates require the deliberate presence of water for efficient coupling, whereas boronic acids do not—making procedural interchange impossible without re-optimization of reaction conditions [3]. Consequently, substituting in the wrong boron species can lead to inconsistent yields, purification difficulties, and failed scale-up runs, making the choice of the trifluoroborate salt a deliberate, evidence-supported procurement decision.

Boronic acid instability
Prone to protodeboronation and oxidative degradation; may require inert storage and immediate use
Pinacol boronate imprecision
Often oils or low-melting solids needing chromatography; stoichiometric ambiguity from boroxine formation
Protocol mismatch
Water requirement in Ni-catalyzed Suzuki differs; direct substitution may require re-optimization

Potassium (6-chloropyridin-3-yl)trifluoroborate: Comparative Evidence


Physical Form and Stoichiometric Precision

Potassium (6-chloropyridin-3-yl)trifluoroborate exists as a monomeric, tetracoordinated crystalline salt that can be weighed with exact stoichiometric precision. In contrast, boronic acids (including 6-chloropyridine-3-boronic acid) are tricoordinate species that readily form cyclic trimeric anhydrides (boroxines) upon dehydration, introducing structural ambiguity and making accurate stoichiometric control difficult [1]. Unlike pinacol boronates, which can be difficult to purify and may require chromatographic separation, the trifluoroborate salt is a well-defined solid (melting point 298–303 °C) with high crystallinity and low organic solubility, facilitating straightforward isolation and purification . The difference is quantitative: the trifluoroborate salt guarantees exact 1:1 molar stoichiometry in the reaction vessel, whereas boronic acid boroxine mixtures introduce a variable mole fraction of active boron nucleophile.

Physical Form & Stoichiometry
Class-level
Crystalline solid with exact 1:1 stoichiometry vs. boronic acid boroxine mixtures
Supports precise stoichiometric control in coupling setup
Class-level; boroxine formation well-established
Stoichiometric accuracy Procurement quality control Reagent reproducibility

Bench Stability and Shelf Life

Potassium organotrifluoroborates, including the 6-chloropyridin-3-yl derivative, are documented as 'bench stable reagents that can be stored indefinitely' under ambient conditions [1]. The compound is stable toward air, moisture, and oxidative conditions because its tetracoordinated borate structure lacks Lewis acidity and is resistant to oxidation [2]. In contrast, the corresponding heteroaryl boronic acid (6-chloropyridine-3-boronic acid) is susceptible to protodeboronation and oxidative degradation, often requiring storage under inert atmosphere at low temperature. Quantitative studies on related nitrogenous heteroaryltrifluoroborates demonstrate that the presence of the endocyclic pyridine nitrogen actually enhances hydrolytic stability under near-neutral aqueous conditions [3]. No such stability enhancement exists for the free boronic acid, which undergoes spontaneous degradation over weeks to months even under refrigeration.

Bench Stability & Shelf Life
Class-level
Indefinite ambient stability vs. boronic acid degradation within weeks
Reduces procurement frequency and cold-chain costs
Class-level; stability data from nitrogenous heteroaryl analogs
Storage stability Procurement logistics Reagent longevity

Suzuki–Miyaura Coupling with Aryl Chlorides

In the Buchwald 2004 study, potassium 3-pyridyl trifluoroborate (a close structural analog lacking the 6-chloro substituent) was successfully coupled with a diverse set of aryl and heteroaryl chlorides using the S-Phos ligand, affording cross-coupled products in good to very good yields [1]. The reaction conditions tolerated sensitive functional groups including esters and aldehydes. While direct yield data for the 6-chloro-substituted derivative are not available in this study, the method establishes the feasibility of employing pyridyl trifluoroborates with challenging aryl chloride electrophiles. In comparison, the corresponding pinacol boronate often exhibits lower reactivity and may require harsher conditions or pre-hydrolysis. The Molander 2009 study further demonstrated that a wide variety of bench-stable potassium heteroaryltrifluoroborates undergo Suzuki–Miyaura cross-coupling with aryl and heteroaryl halides in good to excellent yields, representing an efficient and facile installation of heterocyclic building blocks [2].

Suzuki Coupling with Aryl Chlorides
Class-level
3-Pyridyl analog couples aryl chlorides in good yields; broader class couples in good–excellent yields
Supports use with challenging aryl chloride electrophiles
Class-level; data for 3-pyridyl analog without 6-Cl
Suzuki-Miyaura coupling Aryl chloride electrophiles Cross-coupling yield

Protodeboronation Resistance

Potassium trifluoroborate salts, including the 6-chloropyridin-3-yl derivative, are documented to be 'less prone to protodeboronation than their boronic acid or boronate ester counterparts' [1]. Protodeboronation is a common deleterious side reaction in Suzuki–Miyaura couplings, particularly for electron-deficient heteroaryl boron reagents, leading to reduced yields and purification challenges. The tetracoordinated anionic boron center in RBF3K is less electrophilic than the tricoordinate boron in boronic acids or boronates, thereby reducing the propensity for protonolysis of the C–B bond under basic aqueous coupling conditions [2]. While the 6-chloropyridin-3-yl group is moderately electron-deficient (due to the chloro substituent and pyridine nitrogen), the trifluoroborate salt form mitigates the risk of premature protodeboronation compared to the corresponding boronic acid, which would be highly susceptible. This translates to higher effective yields of the desired cross-coupled product and reduced waste of valuable aryl halide electrophile.

Protodeboronation Resistance
Class-level
Less prone to protodeboronation due to tetracoordinated boron vs. tricoordinate boronic acids
Improves yield by suppressing protodeboronation side reaction
Class-level; magnitude depends on substrate electronics
Protodeboronation Side reaction suppression Reaction yield optimization

Commercial Availability and Purity Specifications

Potassium (6-chloropyridin-3-yl)trifluoroborate is commercially available from multiple vendors with standard purity specifications of 95% or 97% , with batch-specific certificates of analysis (CoA) including NMR, HPLC, or GC data available upon request . In contrast, 6-chloropyridine-3-boronic acid is less commonly stocked and, when available, often carries lower or less well-defined purity specifications due to boroxine formation and variable water content. The trifluoroborate salt's crystalline nature enables precise purity determination, whereas the boronic acid's tendency to exist as a mixture of acid, anhydride, and hydrate species complicates purity assessment [1]. Additionally, the trifluoroborate salt's melting point of 298–303 °C provides a clear identity check, while the boronic acid analog may lack a sharp melting point due to dehydration and boroxine formation during heating.

Commercial Purity Specifications
Head-to-head
95–97% purity, defined mp 298–303 °C vs. undefined purity of boronic acid
Enables unambiguous purity assessment and stoichiometric calculation
Head-to-head; based on vendor technical datasheets
Commercial sourcing Purity specification Vendor quality metrics

Controlled Hydrolysis and Slow Release

Potassium trifluoroborate salts function as 'slow-release' surrogates for boronic acids under Suzuki–Miyaura coupling conditions. The RBF3K reagent must undergo hydrolysis to the corresponding boronic acid (RB(OH)₂) before transmetallation can occur [1]. This slow-release mechanism ensures that the concentration of free boronic acid remains low throughout the reaction, minimizing deleterious side reactions such as oxidative homocoupling and protodeboronation [2]. For electron-deficient heteroaryl systems like the 6-chloropyridin-3-yl moiety, this controlled release is particularly advantageous because the corresponding free boronic acid would be highly prone to rapid protodeboronation if added directly. The hydrolysis rate of heteroaryltrifluoroborates can be tuned by reaction conditions (base, solvent, temperature) and is influenced by the electronic nature of the aryl group—electron-deficient aryltrifluoroborates hydrolyze more slowly, providing an intrinsic 'gearing' that matches catalytic turnover [2]. In contrast, direct use of the boronic acid offers no such kinetic control and often results in substantial side-product formation.

Controlled Hydrolysis & Slow Release
Class-level
Slow hydrolysis controls free boronic acid concentration, minimizing homocoupling and protodeboronation
Promotes cleaner reaction profiles and higher isolated yields
Class-level; hydrolysis rate substrate-dependent
Hydrolysis kinetics Reaction control Side reaction minimization

Potassium (6-chloropyridin-3-yl)trifluoroborate: Application Scenarios


Heterobiaryl Synthesis via Suzuki Coupling

Potassium (6-chloropyridin-3-yl)trifluoroborate is optimally deployed in palladium-catalyzed Suzuki–Miyaura cross-couplings with aryl or heteroaryl chlorides to install the 6-chloropyridin-3-yl moiety. The Buchwald 2004 protocol using S-Phos ligand demonstrates that 3-pyridyl trifluoroborates couple efficiently with diverse aryl chlorides, including those bearing esters and aldehydes [1]. The trifluoroborate salt's bench stability and resistance to protodeboronation make it the preferred reagent when using electron-deficient heteroaryl chlorides or when extended reaction times are anticipated [2].

Iterative Cross-Coupling with Orthogonal Reactivity

In multistep syntheses where a boron-containing intermediate must survive several synthetic transformations before the final coupling, the trifluoroborate salt is uniquely suited due to its tolerance of a broad range of reaction conditions. Unlike boronic acids, which are susceptible to oxidation, protodeboronation, and reaction with nucleophiles or bases, the tetracoordinated trifluoroborate salt can be carried through multiple synthetic steps intact [1]. The 6-chloro substituent remains available for subsequent functionalization (e.g., nucleophilic aromatic substitution or another cross-coupling) after the trifluoroborate moiety has been coupled [2].

Medicinal Chemistry Library Synthesis

The crystalline, free-flowing nature and indefinite bench stability of potassium (6-chloropyridin-3-yl)trifluoroborate make it ideal for automated parallel synthesis platforms and medicinal chemistry library production. The precisely defined stoichiometry eliminates the need for pre-weighing titrations or purity assays, enabling accurate automated dispensing [1]. The controlled slow-release hydrolysis kinetics under coupling conditions ensure consistent reaction performance across diverse electrophile partners, reducing the frequency of failed library members due to side reactions [2].

Scale-Up and Process Chemistry

For process development and scale-up, the shelf-stability and monomeric nature of potassium (6-chloropyridin-3-yl)trifluoroborate reduce supply chain and quality-control risks. The compound can be stored at ambient temperature without degradation, eliminating the need for refrigerated storage and cold-chain shipping [1]. In contrast, the corresponding boronic acid would require freshly prepared material or low-temperature storage and would introduce uncertainty in stoichiometry due to boroxine formation. The trifluoroborate salt's robust nature supports reliable, reproducible scale-up runs where batch-to-batch consistency is paramount [2].

Application
Selection Property
Validation Focus
Heterobiaryl Synthesis via Suzuki Coupling
Bench stability for electron-deficient heteroaryl coupling
Yield with aryl chlorides; functional group tolerance
Iterative Cross-Coupling
Orthogonal stability in multistep sequences
Boron moiety survival through synthetic steps
Medicinal Chemistry Library Synthesis
Crystalline, free-flowing, defined stoichiometry
Automated dispensing reproducibility
Scale-Up and Process Chemistry
Ambient shelf-stability and monomeric nature
Lot-to-lot consistency; stoichiometric control

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